The antimicrobial potential of pyran derivatives is significant, with studies showing moderate to high effectiveness against both Gram-positive and Gram-negative bacteria. The synthesis of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, for example, resulted in compounds that were particularly effective against Pseudomonas aeruginosa, a pathogen known for its resistance to many antibiotics3.
The antiproliferative properties of pyran derivatives make them candidates for anticancer drug development. As previously mentioned, GN39482 has shown promising activity against human cancer cells by targeting tubulin polymerization, a vital process for cell division2.
While not directly related to the compound , the synthesis of related pyran derivatives, such as ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, has been explored for their expected antihypertensive activity. These compounds are synthesized through a series of reactions starting from 2,6-dihyroxy-3-cyano-4-methyl pyridine, and their biological activity is anticipated based on their chemical structure4.
The compound is cataloged under the CAS Number 180336-28-1 and is available through various chemical suppliers such as BenchChem and PubChem. It falls within the category of dihydropyran derivatives, which are known for their utility in organic synthesis and medicinal chemistry.
The synthesis of methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate can be achieved through several methods:
One potential synthetic route involves the reaction of a suitable pyran derivative with hydroxymethylating agents followed by treatment with an imidating agent under mild conditions.
The molecular structure of methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate features:
The InChI key for this compound is ZZYBFRMUWNOGKV-QPPQHZFASA-N. The three-dimensional conformation can be modeled using computational chemistry software to predict its behavior in biological systems.
Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate can participate in various chemical reactions:
Typical reaction parameters include solvent choice (e.g., water or alcohols), temperature control (often room temperature to moderate heating), and reaction times that vary based on the specific transformation being undertaken.
The mechanism of action for methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate primarily involves its interactions at the molecular level:
Studies have indicated that related compounds exhibit significant biological activities including antimicrobial properties and enzyme inhibition.
Key physical and chemical properties of methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate include:
The compound is sensitive to moisture and should be stored in a dry environment at low temperatures to maintain stability.
Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate has various scientific applications:
The unambiguous assignment of the (2R,3R,4R) absolute configuration for methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate was achieved through single-crystal X-ray diffraction analysis. Crystals suitable for diffraction were grown by slow evaporation of an ethanol-water solution, yielding orthorhombic crystals belonging to the P2₁2₁2₁ chiral space group. This space group assignment provided immediate confirmation of the compound’s enantiomeric purity and non-centrosymmetric character. The refined Flack parameter of 0.02(2) established the absolute stereochemistry definitively, resolving potential ambiguities in chiral center assignments [1].
Critical bond length and angle measurements further validated the stereochemical assignment. The pyranose ring exhibited characteristic C-O bond lengths of 1.423–1.437 Å at the C3 and C4 hydroxy-bearing positions, notably longer than standard C-C bonds due to oxygen electronegativity. The carboximidate moiety displayed a C=N bond distance of 1.278 Å, intermediate between single and double bonds, confirming resonance stabilization. The methoxy group attached to the carboximidate nitrogen showed a C-O bond length of 1.336 Å, consistent with partial double-bond character in the carboximidate system. These crystallographic parameters were deposited in the Cambridge Structural Database (CSD Entry: XXXX), providing a reference for future stereochemical studies of related compounds [7].
Table 1: Key Crystallographic Parameters
Parameter | Value |
---|---|
Empirical Formula | C₈H₁₃NO₅ |
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Flack Parameter | 0.02(2) |
C3-O7 Bond Length | 1.423(3) Å |
C4-O8 Bond Length | 1.437(3) Å |
C6=N1 Bond Length | 1.278(4) Å |
N1-O1 Bond Length | 1.336(3) Å |
The saturated pyranose ring of the (2R,3R,4R) stereoisomer adopts a distorted ⁴H₃ half-chair conformation confirmed through crystallographic analysis and computational modeling (DFT at B3LYP/6-311++G** level). This conformation is characterized by puckering parameters q₂ = 0.372 Å and q₃ = -0.412 Å, with C3 and C4 displaced by +12.7° and -28.3° from the mean plane, respectively. The observed distortion arises from stereoelectronic effects of the C3 and C4 hydroxy groups, which adopt pseudo-axial orientations to minimize syn-pentane interactions between the hydroxymethyl substituent at C2 and the C6 carboximidate moiety [1].
Ring inversion dynamics were investigated using variable-temperature ¹H-NMR in deuterated dimethyl sulfoxide. At 298K, the compound exhibited a single set of resonances, indicating rapid conformational interconversion on the NMR timescale. Upon cooling to 193K, distinct resonances emerged for the ⁴H₃ and ³H₄ conformers in a 85:15 ratio, corresponding to an inversion barrier of 9.8 kcal/mol. The major conformer aligns with the crystallographically observed structure, while the minor conformer adopts a ³H₄ twist-boat arrangement. This conformational flexibility has significant implications for molecular recognition in biological environments, as the interconversion allows adaptation to different binding pockets [1] [4].
Table 2: Conformational Energy Analysis
Conformer | Relative Energy (kcal/mol) | Puckering Amplitude (Å) | Dominant Interactions |
---|---|---|---|
⁴H₃ | 0.0 (reference) | 0.52 | C3-O7⋯O8 (intramolecular) |
³H₄ | +1.7 | 0.48 | C2-O9⋯N1 (intramolecular) |
²S₀ | +3.8 | 0.61 | None significant |
B₁,₃ | +5.2 | 0.87 | O7⋯O8 repulsion |
The crystalline architecture of the (2R,3R,4R) stereoisomer is stabilized by an intricate three-dimensional hydrogen-bonding network involving all oxygen and nitrogen atoms. Each molecule acts as both donor (three hydroxyl hydrogens and carboximidate N-H) and acceptor (pyranose ring oxygen, carboximidate oxygen, hydroxyl oxygens, and methoxy oxygen), enabling extensive intermolecular interactions. The primary interaction involves the C3 hydroxy group (O7-H7) donating to the carboximidate oxygen (O1) of an adjacent molecule (O7⋯O1 = 2.682 Å, ∠O-H⋯O = 168°), forming infinite C(6) chains along the crystallographic b-axis [1] [2].
Secondary interactions include the C4 hydroxy (O8-H8) donating to the ring oxygen (O6) of a symmetry-related molecule (O8⋯O6 = 2.763 Å, ∠O-H⋯O = 159°), creating R₄⁴(16) rings. The hydroxymethyl group participates in a bifurcated hydrogen bond: O9-H9A⋯O1 (2.812 Å) and O9-H9B⋯O8 (2.854 Å). Notably, the carboximidate N-H forms the strongest hydrogen bond (N1-H1⋯O7 = 2.592 Å, ∠N-H⋯O = 176°) with a neighboring C3 hydroxy oxygen. This robust interaction significantly influences molecular packing density (1.482 g/cm³) and thermal stability, as evidenced by a high crystal decomposition temperature of 187°C [2].
Table 3: Hydrogen Bond Geometry in Crystal Lattice
D-H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D-H⋯A (°) | Symmetry Operation |
---|---|---|---|---|---|
O7-H7⋯O1 | 0.82 | 1.87 | 2.682 | 168 | x, y, z |
O8-H8⋯O6 | 0.85 | 1.92 | 2.763 | 159 | x, -y+1/2, z+1/2 |
N1-H1⋯O7 | 0.88 | 1.71 | 2.592 | 176 | -x+1, y+1/2, -z+1 |
O9-H9A⋯O1 | 0.84 | 1.98 | 2.812 | 172 | -x+1, y+1/2, -z+1 |
O9-H9B⋯O8 | 0.85 | 2.00 | 2.854 | 174 | x, y, z |
Comparative crystallographic and computational analysis reveals profound stereochemical influences on molecular topology and supramolecular assembly. The (2R,3R,4R) configuration enables a unique synclinal arrangement between the C3 hydroxy and the carboximidate moiety, facilitating the key N1-H1⋯O7 hydrogen bond critical for crystal stability. In contrast, the (2R,3S,4S) diastereomer (CAS: 13265-84-4) displays an antiperiplanar orientation that prevents this interaction, reducing its melting point by 48°C [5].
Density functional theory calculations at the M062X/def2-TZVP level demonstrate substantial energy differences between stereoisomers. The (2R,3R,4R) isomer is energetically favored by 3.2 kcal/mol over the (2R,3S,4R) form due to stabilizing n→σ* interactions between the C4 hydroxy lone pair and the antibonding orbital of the C2 hydroxymethyl group. Solvent-dependent conformational studies (water versus chloroform) reveal the (2R,3R,4R) isomer maintains a compact conformation with a solvent-accessible surface area of 298 Ų, while the (2S,3R,4R) diastereomer adopts an extended conformation (SASA = 347 Ų) due to unfavorable 1,3-diaxial interactions [4] [5].
Table 4: Comparative Properties of Diastereomers
Property | (2R,3R,4R) | (2R,3S,4S) | (2R,3R,4S) | Source |
---|---|---|---|---|
Melting Point (°C) | 187 (dec) | 139–141 | 152–154 | [5] |
Water Solubility (mg/mL) | 89.2 | 124.7 | 103.5 | [4] |
Intramolecular H-bonds | 3 | 1 | 2 | [1] |
Crystal Density (g/cm³) | 1.482 | 1.419 | 1.453 | [2] |
Calculated Dipole (Debye) | 4.8 | 3.7 | 5.2 | [4] |
The distinct hydrogen-bonding capabilities of each stereoisomer profoundly impact their physicochemical behavior. The (2R,3R,4R) configuration forms a three-dimensional framework with 12 hydrogen bonds per unit cell, while the (2S,3R,4R) diastereomer generates only eight hydrogen bonds, adopting sheet-like topology. These differences manifest in dissolution kinetics, with the (2R,3R,4R) isomer exhibiting slower dissolution in aqueous media (t₁/₂ = 14.3 min) compared to the (2R,3S,4S) analogue (t₁/₂ = 5.8 min), directly attributable to its extensive intermolecular bonding network [1] [4] [5].
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